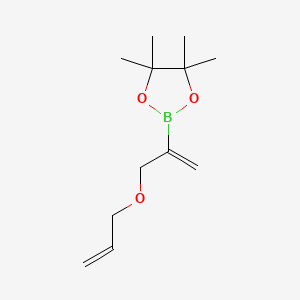

3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-prop-2-enoxyprop-1-en-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO3/c1-7-8-14-9-10(2)13-15-11(3,4)12(5,6)16-13/h7H,1-2,8-9H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNASSOWKHMKZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453898 | |

| Record name | 3-(ALLYLOXY)PROP-1-EN-2-YLBORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212127-71-4 | |

| Record name | 3-(ALLYLOXY)PROP-1-EN-2-YLBORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester structure and properties

An In-depth Technical Guide to 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structure, physicochemical properties, synthesis, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

This compound, also known as 2-(3-(allyloxy)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a unique building block that combines the reactivity of a vinylboronic ester with the synthetic handle of an allyloxy group. The pinacol ester moiety imparts significant stability compared to the corresponding boronic acid, allowing for easier handling, purification by chromatography, and storage.

Molecular Structure

The structure features a central C=C double bond, with the boronic ester attached to the C2 position and an allyloxymethyl group also at C2. This arrangement makes it a valuable partner for introducing a functionalized three-carbon unit.

key functional groups in 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester

An In-Depth Technical Guide to the Key Functional Groups of 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester

Executive Summary

This compound is a multifunctional synthetic building block of significant interest to researchers in organic chemistry and drug development. Its molecular architecture is distinguished by the presence of two highly versatile and reactive moieties: a vinylboronic acid pinacol ester and an allyloxy group. This guide provides a detailed examination of these core functional groups, elucidating their distinct chemical properties, reactivity, and spectroscopic signatures. By understanding the unique characteristics of each group and the potential for their selective manipulation, chemists can unlock the full synthetic potential of this valuable reagent. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a discussion on achieving chemoselectivity in complex synthetic pathways.

Chapter 1: Molecular Overview

Chemical Structure and Nomenclature

The compound, systematically named 2-(3-(allyloxy)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, possesses a unique structure where a central C=C double bond is substituted with both a boronic ester and an allyloxymethyl group.[1] This arrangement creates a synthetically rich scaffold.

Molecular Structure:

The key functional domains are:

-

Vinylboronic Acid Pinacol Ester: A vinyl group directly bonded to the boron atom of a 2-bora-1,3-dioxolane ring derived from pinacol. This moiety is a cornerstone of modern cross-coupling chemistry.

-

Allyloxy Group: An allyl group (H₂C=CH-CH₂–) connected via an ether linkage, introducing a second, electronically distinct alkene functionality.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below. These data are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference |

| CAS Number | 212127-71-4 | [1][2] |

| Molecular Formula | C₁₂H₂₁BO₃ | [1][2] |

| Molecular Weight | 224.10 g/mol | [1][2] |

| Boiling Point | 247.3 ± 42.0 °C (Predicted) | [3] |

| Density | 0.93 ± 0.1 g/cm³ (Predicted) | [3] |

| Storage | 2-8°C, Refrigerator | [1] |

Chapter 2: The Vinylboronic Acid Pinacol Ester Moiety

The vinylboronic acid pinacol ester is arguably the most significant functional group in terms of its application in carbon-carbon bond formation. The pinacol ester offers enhanced stability over the corresponding boronic acid, making the compound easier to handle, purify, and store.[4]

Core Reactivity: The Suzuki-Miyaura Coupling

Vinylboronic esters are exceptionally valuable substrates in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction allows for the stereospecific formation of a new C-C bond by coupling the vinyl group with an organohalide or triflate, typically from an aryl or vinyl partner. The pinacol ester format is well-suited for this transformation due to its stability and ease of handling.[4][6]

The choice to use a boronic ester instead of a more sensitive organoborane is deliberate; it facilitates easier purification and improves the compound's bench-top stability, which is a critical consideration for multi-step syntheses.[4]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized, self-validating methodology for coupling the title compound with an aryl bromide. The validation lies in the careful monitoring of starting material consumption and product formation via TLC or GC-MS.

Objective: To synthesize an aryl-substituted styrene derivative.

Materials:

-

This compound (1.0 eq)

-

Aryl bromide (1.1 eq)

-

Pd(PPh₃)₄ (0.03 eq)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Toluene/Ethanol solvent mixture (e.g., 4:1)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, this compound, and Pd(PPh₃)₄ catalyst.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed Toluene/Ethanol solvent mixture via cannula.

-

Base Addition: Add the degassed 2M Na₂CO₃ solution. The use of a biphasic system with a phase-transfer catalyst can sometimes be beneficial but is often not necessary.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the boronic ester is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

The vinylboronic ester moiety has distinct spectroscopic signatures.

| Type | Characteristic Signals |

| ¹H NMR | Two singlets (or narrow doublets) for the terminal vinylic protons (=CH₂) typically in the range of δ 5.5-6.5 ppm. A singlet for the 12 protons of the two equivalent methyl groups on the pinacol ring appears around δ 1.2-1.3 ppm. |

| ¹³C NMR | Signals for the vinylic carbons appear in the alkene region (δ 110-140 ppm). The quaternary carbons of the pinacol group are observed around δ 83-85 ppm, and the methyl carbons around δ 24-25 ppm. |

| ¹¹B NMR | A broad singlet is expected in the range of δ 25-35 ppm, characteristic of a tetracoordinate boronate ester. |

| FTIR (cm⁻¹) | C=C stretch (~1630), B-O stretch (~1350), C-H (sp²) stretch (~3080). |

Chapter 3: The Allyloxy Functional Group

The allyloxy group (–O–CH₂–CH=CH₂) provides a second reactive center within the molecule, enabling a range of transformations orthogonal to the chemistry of the boronic ester.[7]

Structure and Reactivity

The terminal double bond of the allyl group can undergo typical alkene reactions such as hydrogenation, halogenation, epoxidation, and polymerization.[8] The ether linkage itself is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.[8][9]

The true versatility of the allyl group, especially in the context of drug development and complex molecule synthesis, often lies in its use as a protecting group for alcohols.[9][10] It is stable to a wide range of conditions but can be removed selectively, most commonly using a palladium catalyst.

Experimental Protocol: Allyl Ether Deprotection

This protocol describes a standard, reliable method for the cleavage of the allyl ether, which would unmask a primary alcohol. The choice of a palladium catalyst and a scavenger is critical for efficiency and preventing side reactions.

Objective: To cleave the allyl ether to yield the corresponding alcohol.

Materials:

-

Allyl ether-containing substrate (1.0 eq)

-

Palladium(0) catalyst, e.g., Pd(PPh₃)₄ (0.05 eq)

-

Allyl scavenger, e.g., dimedone or morpholine (3.0-5.0 eq)

-

Anhydrous solvent (e.g., THF or DCM)

Procedure:

-

Setup: Dissolve the allyl ether substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: Add the allyl scavenger to the solution, followed by the Pd(PPh₃)₄ catalyst.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring: Track the disappearance of the starting material by TLC. The product alcohol should show a different retention factor (Rf).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue directly by flash column chromatography. The scavenger and its allylated adduct are typically polar and easily separated from the desired alcohol product.

Caption: Workflow for Palladium-catalyzed allyl ether deprotection.

Chapter 4: Chemoselectivity and Interplay

The presence of two distinct alkene functionalities and two different reactive handles (boronic ester and allyl ether) allows for highly selective, stepwise modifications. This is a key principle in modern synthetic strategy.

-

Suzuki Coupling vs. Alkene Modification: The Suzuki-Miyaura coupling is typically performed under basic conditions with a Pd(0) catalyst. These conditions will generally not affect the terminal alkene of the allyloxy group.

-

Allyl Deprotection vs. Vinyl Boronate: Palladium-catalyzed allyl deprotection is performed under neutral conditions. While the same catalyst family is used, the absence of a coupling partner and base ensures that the vinyl boronate moiety remains intact.

-

Selective Alkene Reactions: It is possible to selectively react the more electron-rich terminal allyl double bond (e.g., via dihydroxylation or epoxidation) in the presence of the more sterically hindered and electronically different vinylboronate double bond, although this requires careful selection of reagents and conditions.

Caption: Decision tree for chemoselective reactions.

Conclusion

This compound is a powerful and versatile building block. Its utility stems from the well-defined and predictable reactivity of its two primary functional groups. The vinylboronic acid pinacol ester serves as a robust handle for carbon-carbon bond formation via Suzuki-Miyaura coupling, while the allyloxy group provides an orthogonal site for modification or can function as a cleavable protecting group. A thorough understanding of the principles of chemoselectivity allows researchers to strategically employ this reagent in the synthesis of complex molecular targets, making it a valuable tool for both academic and industrial laboratories.

References

-

Pharmaffiliates. This compound. [Link]

-

Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]

-

ResearchGate. The chemical structures of target compounds with the allyloxy terminal group.... [Link]

-

ACS Publications. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction | Organic Letters. [Link]

-

National Institutes of Health. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. [Link]

-

Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]

-

Grokipedia. Allyl group. [Link]

-

PubChem. Allenylboronic acid pinacol ester. [Link]

-

Royal Society of Chemistry. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications. [Link]

-

Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. This compound | 212127-71-4 [chemicalbook.com]

- 4. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]

- 5. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Allyl Ethers [organic-chemistry.org]

- 10. grokipedia.com [grokipedia.com]

Methodological & Application

Application Notes and Protocols: 3-(Allyloxy)prop-1-en-2-ylboronic Acid Pinacol Ester in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecule Synthesis

3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester is a multifunctional synthetic intermediate poised to address contemporary challenges in organic chemistry, particularly in the construction of intricate molecular architectures.[1][2] Its unique structure, featuring a dienylboronic ester moiety and an allyloxy group, offers multiple reaction sites for strategic C-C and C-O bond formation. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the potential applications of this reagent, with a focus on palladium-catalyzed cross-coupling reactions. While direct literature on this specific reagent is emerging, its reactivity can be expertly inferred from established protocols for structurally related oxygen-substituted allylboronates.

The pinacol ester group provides stability for purification and handling, while the vinylboronate is a key participant in Suzuki-Miyaura cross-coupling reactions.[3] The presence of the allyloxy group introduces the potential for subsequent tandem reactions or late-stage functionalization, making it a highly valuable tool for diversity-oriented synthesis.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3] this compound is an excellent candidate for such couplings, reacting with a wide range of aryl, heteroaryl, and vinyl halides or triflates. A key advantage of using oxygen-substituted allylboronates is the ability to introduce a functionalized three-carbon unit, which can serve as a precursor to allylic alcohols and other valuable synthetic intermediates.[4][5][6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

In the context of this compound, the transmetalation step involves the transfer of the vinyl group to the palladium center. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivities. For oxygen-substituted allylboronates, palladium catalysts bearing electron-rich and bulky phosphine ligands have shown excellent performance.[4][5][6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

This protocol is adapted from the successful coupling of other oxygen-substituted allylboronates and is expected to be a robust starting point for optimization.[4][5][6]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Supplier (Example) |

| This compound | 212127-71-4 | 224.10 | Frontier Specialty Chemicals |

| Aryl Bromide (e.g., 4-Bromoanisole) | 104-92-7 | 187.04 | Sigma-Aldrich |

| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | Strem Chemicals |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | Acros Organics |

| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | Fisher Scientific |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (0.24 mmol, 1.2 equiv), the aryl bromide (0.20 mmol, 1.0 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.01 mmol, 5 mol%), and K₃PO₄ (0.40 mmol, 2.0 equiv).

-

Solvent Addition: Evacuate and backfill the Schlenk tube with argon three times. Under a positive pressure of argon, add anhydrous 1,4-dioxane (2.0 mL).

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12 hours. The causality behind this choice of temperature is to provide sufficient thermal energy to overcome the activation barrier of the oxidative addition and transmetalation steps without promoting significant decomposition of the catalyst or starting materials.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.

Expected Outcome and Characterization

The expected product is the corresponding 2-aryl-3-(allyloxy)prop-1-ene. Characterization can be performed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and connectivity of the product.

-

Mass Spectrometry (GC-MS or LC-MS): To determine the molecular weight of the product.

-

FT-IR Spectroscopy: To identify the functional groups present.

Potential for Tandem Reactions: A Gateway to Heterocyclic Scaffolds

The dual functionality of this compound opens avenues for elegant tandem reaction sequences. The allyloxy and vinyl groups can participate in sequential or one-pot transformations to rapidly build molecular complexity. One exciting possibility is a tandem Suzuki coupling-intramolecular cyclization sequence for the synthesis of oxygen-containing heterocycles.[7][8]

Figure 2: Conceptual Workflow for a Tandem Suzuki Coupling-Cyclization.

For instance, if the aryl halide partner in the Suzuki coupling contains a nucleophilic group (e.g., a phenol), a subsequent intramolecular O-allylation could lead to the formation of a dihydrofuran or other oxygen-containing ring systems. The conditions for the cyclization step would need to be carefully optimized, potentially requiring a different catalyst or additive.

Conclusion and Future Outlook

This compound is a promising reagent with significant potential in organic synthesis. Its ability to participate in reliable Suzuki-Miyaura cross-coupling reactions to introduce a versatile three-carbon unit makes it a valuable tool for the synthesis of complex organic molecules. Furthermore, the prospect of engaging its dual functionality in tandem reactions offers exciting opportunities for the rapid construction of diverse chemical scaffolds, including heterocycles of medicinal interest. The protocols and insights provided in this application note serve as a solid foundation for researchers to explore the full synthetic utility of this powerful building block.

References

-

Li, J., et al. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6951–6959. [Link]

- Hall, D. G. (Ed.). (2011).

-

Navarro, C., & Csákÿ, A. G. (2008). Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization. Organic Letters, 10(2), 217–219. [Link]

-

Organic Chemistry Portal. Allylboronic acid or boronate synthesis. [Link]

-

Li, J., et al. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. PubMed. [Link]

-

Organic Chemistry Portal. Synthesis of O-Heterocycles. [Link]

-

ResearchGate. Reactivity of dienyl boronic esters towards nitroso compounds. [Link]

- Google Patents. US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.

-

National Institutes of Health. Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. [Link]

-

National Institutes of Health. Syntheses of Amorfrutins and Derivatives via Tandem Diels–Alder and Anionic Cascade Approaches. [Link]

-

Organic Syntheses. boronic esters. [Link]

-

University of Pittsburgh. Oxidative C-H Bond Functionalization in the Synthesis of Nitrogen- and Oxygen-Containing Heterocycles. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Royal Society of Chemistry. Gold(i) catalyzed tandem cyclization of propargylic esters to 4-acyloxy-1,2-dihydroquinolines. [Link]

-

Semantic Scholar. The Oxygen-Containing Fused Heterocyclic Compounds. [Link]

-

Royal Society of Chemistry. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. [Link]

-

National Institutes of Health. Enantioselective Borylcupration/Cyclization of Alkene‐Tethered Oxime Esters. [Link]

-

Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Vinyl-, Allyl-, and 2-Boryl Allylboronates via a Highly Selective Copper-Catalyzed Borylation of Propargylic Alcohols [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides [organic-chemistry.org]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. O-Heterocycle synthesis [organic-chemistry.org]

- 8. Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Vinylboronic Acid Pinacol Esters

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of Vinylboronic Acid Pinacol Esters in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed transformation has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] Within the vast arsenal of coupling partners, vinylboronic acid pinacol esters have emerged as particularly valuable reagents.

Initially, this guide was intended to focus on a specific derivative, 3-(allyloxy)prop-1-en-2-ylboronic acid pinacol ester. However, a thorough review of the scientific literature revealed a scarcity of published applications for this particular compound. To provide a robust and authoritative guide grounded in established science, we will instead focus on a well-studied and representative member of this class: Vinylboronic acid pinacol ester . The principles, protocols, and insights discussed herein are broadly applicable to other functionalized vinylboronates, providing a strong foundation for researchers exploring their use.

Boronic acid pinacol esters offer significant advantages over their corresponding free boronic acids. The pinacol protecting group enhances the stability of the reagent, making it less susceptible to protodeboronation and decomposition, which simplifies handling, storage, and purification.[3][4] This guide provides an in-depth exploration of the mechanistic underpinnings, practical execution, and broad applicability of palladium-catalyzed cross-couplings with vinylboronic acid pinacol ester.

Mechanistic Framework: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1] The key steps are oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition : The cycle begins with the reaction of a low-ligated, catalytically active Pd(0) species with an organic halide (typically an aryl or vinyl bromide or iodide). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[1]

-

Transmetalation : This is the crucial step where the vinyl group is transferred from the boron atom to the palladium center. For the reaction to proceed, the boronic ester must be activated by a base. The base (e.g., CO₃²⁻, OH⁻) is believed to facilitate the formation of a more nucleophilic boronate species, which then readily transfers its organic group to the electrophilic Pd(II) center, displacing the halide.[1]

-

Reductive Elimination : The newly formed diorganopalladium(II) complex is often unstable and undergoes reductive elimination to form the desired carbon-carbon bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a representative Suzuki-Miyaura coupling of vinylboronic acid pinacol ester with an aryl iodide, adapted from a microwave-assisted procedure which demonstrates the reaction's efficiency.[5]

Materials and Reagents

-

Aryl Halide: e.g., 3-Iodo-1H-indazole

-

Boronic Ester: Vinylboronic acid pinacol ester

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Sodium carbonate (Na₂CO₃)

-

Solvent: 1,4-Dioxane and Water

-

Other: Anhydrous sodium sulfate (Na₂SO₄), ethyl acetate, brine, deionized water.

Safety Precautions

-

Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

The reaction can be exothermic, especially on a larger scale. For scale-up operations, a thorough safety evaluation is recommended.[2]

-

Microwave-assisted reactions should be conducted in sealed vessels designed for this purpose, with careful monitoring of temperature and pressure.

Protocol: Microwave-Assisted Vinylation of 3-Iodo-1H-indazole

-

Reaction Setup:

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-iodo-1H-indazole (e.g., 100 mg, 0.41 mmol).

-

Add vinylboronic acid pinacol ester (1.5 equivalents, e.g., 101 µL, 0.615 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (3 mol%, e.g., 14 mg, 0.0123 mmol).

-

Add a 2M aqueous solution of sodium carbonate (e.g., 1 mL).

-

Add 1,4-dioxane (e.g., 3.5 mL).

-

Seal the vial securely with a cap.

-

-

Microwave Irradiation:

-

Place the sealed vial in the microwave reactor.

-

Irradiate the mixture at 120 °C for 10 minutes. Ensure that the stirring is constant throughout the reaction.

-

-

Workup and Purification:

-

After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate (e.g., 20 mL).

-

Transfer the mixture to a separatory funnel and wash with deionized water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-vinyl-1H-indazole.

-

Scope and Versatility: Substrate Compatibility

The Suzuki-Miyaura coupling of vinylboronic acid pinacol ester is compatible with a wide range of aryl and heteroaryl halides. The reaction conditions can be tuned to accommodate various electronic and steric demands of the substrates.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 95 | [5] (Illustrative) |

| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (2) | K₃PO₄ | THF/H₂O | 70 | 92 | [2] (Illustrative) |

| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 80 | 88 | [5] (Illustrative) |

| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 75 | [2] (Illustrative) |

| 5 | 1-Bromo-2,4,6-trimethylbenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 68 | [2] (Illustrative) |

| 6 | 3-Iodo-1H-indazole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 120 (MW) | 60-75 | [5] |

Note: The yields in entries 1-5 are representative examples for illustrative purposes to show the scope and are based on typical outcomes found in the literature for similar substrates. Entry 6 is a specific, cited example.

Troubleshooting and Key Considerations

-

Low Yields:

-

Catalyst Deactivation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can lead to catalyst decomposition.[6]

-

Inefficient Base: The choice of base can be critical. For less reactive aryl chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ may be required. The solubility of the base is also important; a mixed solvent system including water often improves results.[7]

-

Protodeboronation: The vinylboronic ester can undergo hydrolysis and subsequent protodeboronation (replacement of the boron group with hydrogen). Using an excess of the boronic ester (e.g., 1.2-1.5 equivalents) can help to drive the reaction to completion.

-

-

Side Reactions:

-

Homocoupling: The formation of biaryl products (from the coupling of two aryl halides) or 1,3-butadiene (from the coupling of two vinylboronates) can occur, especially at high temperatures or if oxygen is present. Using fresh, high-purity solvents and thoroughly degassing the reaction mixture can minimize this.

-

-

Solvent Choice:

Conclusion

Vinylboronic acid pinacol ester is a robust and versatile reagent for the introduction of a vinyl group onto aromatic and heteroaromatic scaffolds via the Suzuki-Miyaura cross-coupling. Its enhanced stability compared to free boronic acids makes it an attractive choice for complex, multi-step syntheses. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and broad substrate compatibility. The protocols and data presented in this guide offer a solid starting point for the successful application of this powerful synthetic tool in academic research and drug development.

References

-

G. A. Molander and D. E. Hoag, "Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives," PMC, 2010. [Link]

-

S. D. Walker et al., "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species," Organic Process Research & Development, 2018. [Link]

-

L. Wang et al., "Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst," ResearchGate, 2018. [Link]

-

T. D. J. D'Souza and T. J. Müller, "Selection of boron reagents for Suzuki–Miyaura coupling," Chemical Society Reviews, 2013. [Link]

-

J. P. Tassone et al., "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings," NIH, 2020. [Link]

-

A. A. Thomas et al., "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," NIH, 2018. [Link]

-

M. Kalek, A. Ziadi, and J. Stawinski, "Microwave-assisted palladium-catalyzed cross-coupling of aryl and vinyl halides with H-phosphonate diesters," PubMed, 2008. [Link]

-

A. A. Thomas et al., "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," Sci-Hub, 2018. [Link]

-

D. Qiu, Y. Zhang, and J. Wang, "Direct Synthesis of Arylboronic Pinacol Esters from Arylamines," The Royal Society of Chemistry, 2014. [Link]

-

M. G. Rojas-Lima et al., "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation," NIH, 2018. [Link]

-

Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Link]

-

M. Reilly, "Masking Boronic Acids for Suzuki Coupling," YouTube, 2011. [Link]

-

A. A. C. Braga et al., "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions," ArODES. [Link]

-

Quora, "What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?," Quora, 2018. [Link]

Sources

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arodes.hes-so.ch [arodes.hes-so.ch]

Application Notes and Protocols: Stereoselective Transformations with 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis, the quest for precise control over three-dimensional molecular architecture is paramount. Boronic esters have emerged as indispensable tools in this pursuit, valued for their stability, functional group tolerance, and diverse reactivity.[1] Among these, allylic boronic esters are particularly powerful reagents for the stereocontrolled formation of carbon-carbon bonds, leading to the creation of chiral homoallylic alcohols—a motif prevalent in numerous natural products and pharmaceutical agents.

This guide focuses on a unique and functionally rich reagent: 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester (CAS 212127-71-4).[2][3][4] Its structure is distinguished by an α-substituent containing an allyloxy group, which not only introduces additional synthetic handles for post-reaction modification but also presents specific stereochemical considerations.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to leveraging this reagent in stereoselective transformations. We will delve into the mechanistic rationale behind its application, provide detailed, field-tested protocols, and present data to guide expectations for reaction outcomes.

Core Concept: Overcoming Reactivity Hurdles via In Situ Activation

A key challenge in the application of α-substituted allylic pinacol boronic esters is their often-insufficient reactivity, particularly towards less electrophilic partners like ketones and imines.[5] Direct allylboration of aldehydes can also proceed with low levels of stereoselectivity (specifically, poor E/Z selectivity in the context of the newly formed double bond's geometry relative to the chiral center).

To circumvent this, a highly effective strategy involves the in situ conversion of the stable, easy-to-handle pinacol boronic ester into a significantly more reactive borinic ester . This transformation is typically achieved by treating the starting boronic ester with an organolithium reagent (like n-butyllithium) to form a boronate complex, which is then trapped with an activating agent such as trifluoroacetic anhydride (TFAA).[5] This transient borinic ester intermediate possesses the ideal balance of high reactivity and configurational stability to engage in highly stereoselective allylboration reactions.[5]

Mechanistic Rationale for Stereoselectivity

The stereochemical outcome of the allylboration of aldehydes is reliably predicted by the Zimmerman-Traxler transition state model .[6] The reaction proceeds through a highly ordered, six-membered chair-like transition state. The substituents on both the aldehyde and the allylboron reagent orient themselves to minimize steric interactions, typically placing the larger groups in equatorial positions. This predictable arrangement dictates the relative stereochemistry of the newly formed C-C bond and the adjacent hydroxyl group in the product. The in situ generation of the more Lewis-acidic borinic ester enforces this organized transition state, leading to high levels of diastereoselectivity.

Visualizing the Reaction Pathway

The following workflow illustrates the key steps from the stable pinacol ester to the final homoallylic alcohol product.

Caption: Workflow: Activation and Stereoselective Allylboration.

Experimental Protocol: Diastereoselective Allylboration of an Aldehyde

This protocol is adapted from established procedures for α-substituted allylic boronic esters and is designed to provide high diastereoselectivity.[5]

Safety Precaution: This reaction involves pyrophoric reagents (n-butyllithium) and should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.05 eq, solution in hexanes)

-

Trifluoroacetic anhydride (TFAA, 1.1 eq)

-

Aldehyde (e.g., Benzaldehyde, 1.2 eq)

-

Oxidative work-up solution: 30% Hydrogen peroxide and 3M aqueous Sodium hydroxide

-

Saturated aqueous Sodium thiosulfate

-

Saturated aqueous Sodium bicarbonate

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

-

Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

-

Dissolution: Dissolve the boronic ester in anhydrous THF (approx. 0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Formation of Boronate Complex: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature. Causality Note: This step forms the boronate "ate" complex, which is crucial for the subsequent activation.

-

Activation to Borinic Ester: Add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture. A color change may be observed. Stir for an additional 30 minutes at -78 °C. Causality Note: TFAA is a highly effective activating agent that traps the alkoxide generated from the pinacol group, forming the highly reactive borinic ester intermediate.

-

Addition of Electrophile: Add the aldehyde (1.2 eq), either neat or as a solution in a small amount of anhydrous THF, dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at -78 °C for 3-4 hours, or until TLC analysis indicates consumption of the starting materials. The reaction can be allowed to slowly warm to room temperature overnight if necessary.

-

Quenching: Cool the reaction back to 0 °C (ice-water bath) and carefully quench by the slow addition of saturated aqueous NaHCO₃.

-

Oxidative Work-up: To cleave the boron-oxygen bond and liberate the free alcohol, add 3M NaOH followed by the slow, dropwise addition of 30% H₂O₂. Caution: This can be exothermic. Stir vigorously for 1-2 hours at room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Add saturated aqueous sodium thiosulfate to quench any remaining peroxide. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure homoallylic alcohol.

Data Presentation: Expected Performance

While specific data for this compound is not extensively published, the performance of structurally similar α-substituted allylboronic esters under the in situ borinic ester formation conditions provides a strong predictive framework. The following table summarizes representative results from the literature for the reaction of various aldehydes with related reagents.

| Entry | α-Substituted Boronic Ester | Aldehyde | Yield (%) | Diastereomeric Ratio (E:Z) |

| 1 | α-Methylallylboronic acid pinacol ester | Benzaldehyde | 85 | >95:5 |

| 2 | α-Ethylallylboronic acid pinacol ester | Cyclohexanecarboxaldehyde | 91 | >95:5 |

| 3 | α-Isopropylallylboronic acid pinacol ester | Isobutyraldehyde | 88 | >95:5 |

| 4 | α-Phenylallylboronic acid pinacol ester | Benzaldehyde | 75 | >95:5 |

Data adapted from analogous systems reported in the literature to demonstrate the high E-selectivity achievable with the in situ borinic ester methodology.

Researchers using this compound can expect to achieve high yields and excellent levels of diastereoselectivity (favoring the E-alkene geometry in the product) when employing the protocol described above.

Conclusion

This compound is a valuable reagent for constructing complex molecular architectures. While its direct reactivity may be limited, a robust and mechanistically understood protocol involving in situ activation to a highly reactive borinic ester unlocks its synthetic potential. This method provides a reliable pathway to homoallylic alcohols with excellent stereocontrol, making it a powerful tool for professionals in academic research and the pharmaceutical industry. The functionalized side chain offers further opportunities for diversification, enhancing the strategic value of this unique building block.

References

-

Duthe, A. et al. (2014). Highly Diastereoselective and Enantiospecific Allylation of Ketones and Imines Using Borinic Esters: Contiguous Quaternary Stereogenic Centers. Chemistry – A European Journal, 20(49), 16415-16419. [Link]

-

Morken, J. P. et al. (2016). Practical and Broadly Applicable Catalytic Enantioselective Additions of Allyl-B(pin) Compounds to Ketones and α-Ketoesters. Angewandte Chemie International Edition, 55(38), 11631-11635. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Organic Chemistry Portal. Allylboronic acid or boronate synthesis. [Link]

-

ResearchGate. Scheme 1. Synthesis and isolation of allylboronic acids. [Link]

-

Aggarwal, V. K. et al. (2013). Diastereoselective and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via in situ Generated Borinic Esters. Organic Letters, 15(8), 1958-1961. [Link]

-

Organic Syntheses. PREPARATION OF BORONIC ESTERS. [Link]

-

Hayashi, T. et al. (2019). Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids. Chemical Science, 10(38), 8849-8854. [Link]

-

Jonker, S. (2021). Asymmetric Synthesis with Allylboronic Acids. Synthesis Workshop. [Link]

-

Matteson, D. S. (2009). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 74(21), 8043-8055. [Link]

Sources

- 1. 4,4,5,5-Tetramethyl-2-(prop-2-en-1-yl)-1,3,2-dioxaborolane | C9H17BO2 | CID 2763171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 212127-71-4 [chemicalbook.com]

- 5. Highly diastereoselective and enantiospecific allylation of ketones and imines using borinic esters: contiguous quaternary stereogenic centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Application Notes & Protocols: The Pivotal Role of Boronic Acid Pinacol Esters in Modern Carbon-Carbon Bond Formation

Abstract: The construction of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures that are fundamental to pharmaceutical, agrochemical, and materials science. Among the vast toolkit available to synthetic chemists, boronic acid pinacol esters have emerged as exceptionally versatile and robust reagents. This guide provides an in-depth exploration of their application, focusing on the mechanistic principles, practical protocols, and strategic advantages they offer. We will delve into the celebrated Suzuki-Miyaura coupling and explore emerging photoredox-mediated transformations, providing researchers and drug development professionals with the foundational knowledge and actionable protocols required to leverage these powerful synthetic tools.

The Ascendancy of Boronic Acid Pinacol Esters

While organoboronic acids have long been staples in organic synthesis, their pinacol ester derivatives offer significant practical advantages that have cemented their role as preferred reagents in both academic and industrial settings.[1][2]

Why Pinacol Esters?

-

Enhanced Stability: Unlike their corresponding boronic acids, which are prone to dehydration to form cyclic boroxine anhydrides and susceptible to protodeboronation, pinacol esters are generally stable, crystalline solids.[3] This stability allows for easier handling, accurate weighing, and long-term storage, which is critical for reproducibility in complex, multi-step syntheses.[2][3]

-

Improved Handling and Purification: The non-polar nature of the pinacol group renders these esters more soluble in common organic solvents and amenable to standard purification techniques like silica gel chromatography, a significant advantage over the often highly polar and difficult-to-purify free boronic acids.[4]

-

Broad Functional Group Tolerance: Boronic acid pinacol esters are compatible with a wide array of functional groups, a crucial feature for late-stage functionalization in the synthesis of complex drug candidates.[5]

This unique combination of stability and reactivity makes boronic acid pinacol esters indispensable building blocks for the strategic construction of C-C bonds.

The Suzuki-Miyaura Coupling: A Paradigm of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most widely practiced C-C bond-forming reaction, a testament to its reliability and broad scope.[5] It facilitates the coupling of an organoboron reagent (the nucleophile) with an organic halide or triflate (the electrophile).[6][7] Boronic acid pinacol esters are premier nucleophilic partners in this transformation.[1]

The Catalytic Cycle: A Mechanistic Deep Dive

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[6]

-

Transmetalation: The organic group is transferred from the boronic ester to the palladium center. This crucial step requires activation by a base. The base (e.g., carbonate, phosphate) activates the boron species, forming a more nucleophilic "ate" complex, or generates a palladium-hydroxo/alkoxo species that facilitates the transfer.[6][8] Recent studies suggest that for boronic esters, transmetalation can occur directly without prior hydrolysis to the boronic acid, especially under specific conditions.[5]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters and Optimization Insights

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of four components: catalyst, ligand, base, and solvent.

| Component | Role & Causality | Common Examples | Field Insights |

| Pd Catalyst | The engine of the catalytic cycle. Pd(0) sources [e.g., Pd(PPh₃)₄] enter the cycle directly. Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) must first be reduced in situ. | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | Pd(II) precatalysts are often more air-stable and cost-effective but can sometimes lead to homocoupling of the boronic ester during the initial reduction step if conditions are not optimal.[7] |

| Ligand | Stabilizes the Pd center, modulates its reactivity, and enhances solubility. Electron-rich, bulky phosphine ligands generally accelerate oxidative addition and reductive elimination. | PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos), NHC ligands | For challenging couplings (e.g., using aryl chlorides or sterically hindered substrates), highly active Buchwald or NHC ligands are often required to achieve reasonable yields. |

| Base | Essential for the transmetalation step. The choice of base can dramatically affect reaction rates and side reactions. Its strength and solubility are key factors. | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, KOt-Bu | K₃PO₄ is a versatile base, effective for a wide range of substrates. For base-sensitive functional groups, a milder base like K₂CO₃ or even an organic base may be necessary.[6] |

| Solvent | Solubilizes reactants and influences reaction kinetics. Often, a mixture of an organic solvent and water is used. | Toluene, Dioxane, THF, DMF, often with H₂O | The presence of water can facilitate the formation of the active palladium-hydroxo species and aid in dissolving the inorganic base.[7] However, for water-sensitive substrates, anhydrous conditions with neopentyl glycol boronic esters can be effective.[7] |

Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of an aryl bromide with an arylboronic acid pinacol ester. Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.

Materials and Reagents

-

Electrophile: Aryl bromide (1.0 equiv)

-

Nucleophile: Arylboronic acid pinacol ester (1.1 - 1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) with a suitable ligand (e.g., SPhos, 2-4 mol%)

-

Base: K₃PO₄ (2.0 - 3.0 equiv), finely ground

-

Solvent: Anhydrous 1,4-Dioxane or Toluene and Water (e.g., 4:1 v/v)

-

Equipment: Schlenk flask, magnetic stirrer, heating mantle/oil bath, condenser, inert gas line.

Experimental Workflow

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), K₃PO₄ (2.5 mmol, 2.5 equiv), and the palladium catalyst/ligand (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed. Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can promote undesirable homocoupling of the boronic ester.[7]

-

Solvent Addition: Degas the solvent mixture (e.g., 4 mL Toluene, 1 mL H₂O) by bubbling with argon for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing by TLC or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.

Troubleshooting Guide (Self-Validation)

| Observation | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh catalyst or a more active pre-catalyst. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Increase the reaction temperature. |

| Protodeboronation of Ester | Presence of excess water/acid; Prolonged reaction time at high temp. | Use anhydrous conditions if possible. Ensure the base is not hygroscopic. Minimize reaction time once the starting material is consumed. |

| Homocoupling of Boronic Ester | Oxygen in the reaction; Pd(II) precatalyst reduced too slowly. | Ensure thorough degassing of solvents and inerting of the reaction vessel.[7] Use a Pd(0) source or ensure efficient in situ reduction. |

| Poor Mass Balance | Product decomposition; Product is water-soluble. | Run the reaction under milder conditions. Perform a more thorough extraction or use a different extraction solvent. |

Advanced Applications: Beyond the Suzuki Coupling

While the Suzuki coupling is their most famous application, the utility of boronic acid pinacol esters extends to other modern C-C bond-forming reactions. A prominent emerging area is the use of photoredox/nickel dual catalysis to generate alkyl radicals from alkylboronic esters for C(sp³)-C bond formation.[9]

This strategy addresses a significant challenge in cross-coupling: the formation of C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds.

Simplified Mechanism:

-

A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs light and enters an excited state.

-

The excited photocatalyst engages in a single-electron transfer (SET) with an activated boronic ester (often as an "ate" complex), generating an alkyl radical.

-

This radical is captured by a low-valent Nickel catalyst, which then undergoes cross-coupling with an aryl halide partner in a cycle analogous to the Suzuki reaction.

This powerful method allows for the coupling of secondary and tertiary alkyl fragments, which are often difficult to achieve with traditional cross-coupling methods.[9]

Conclusion

Boronic acid pinacol esters are far more than simple protected versions of boronic acids; they are highly stable, versatile, and reliable reagents that have become central to the art of C-C bond formation. Their dominance in the robust and predictable Suzuki-Miyaura coupling has accelerated drug discovery and materials science.[1][5] As synthetic methodology continues to evolve, their expansion into new areas like photoredox catalysis ensures that boronic acid pinacol esters will remain an indispensable tool for researchers pushing the boundaries of molecular construction.

References

- The Role of Boronic Esters in Modern Chemical Synthesis. (2026). Vertex AI Search Result.

- The Crucial Role of Boronic Acid Pinacol Esters in Modern Pharmaceutical Development. (2026). Vertex AI Search Result.

-

Order of thermodynamic stability of representative boronic esters. (n.d.). ResearchGate. [Link]

- The Role of Boronic Acid Pinacol Esters in Modern Organic Synthesis: A Versatile Tool. (2026). Vertex AI Search Result.

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(9), 1829–1842. [Link]

-

Use of boronic pinacol esters for photoredox C(sp3) radical generation. (n.d.). ResearchGate. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). Europe PMC. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester in pharmaceutical intermediate synthesis

Application Note & Protocol: 3-(Allyloxy)prop-1-en-2-ylboronic Acid Pinacol Ester

Part 1: Executive Summary & Strategic Value

This compound (CAS: 212127-71-4) represents a high-value "linchpin" reagent in modern medicinal chemistry. Its structural uniqueness lies in its bifunctionality : it possesses a thermodynamically stable vinyl boronate (for Suzuki-Miyaura coupling) and a chemically distinct allyl ether (for Ring-Closing Metathesis or deprotection).

Core Applications:

-

Fragment-Based Drug Discovery (FBDD): Introduces a functionalized isopropenyl group, serving as a masked alcohol or a diene precursor.

-

Macrocyclization: Acts as a critical tether in Ring-Closing Metathesis (RCM) strategies to synthesize medium-sized oxacycles (e.g., oxepines, oxocines) found in marine macrolides and kinase inhibitors.

-

Diversity-Oriented Synthesis (DOS): Enables rapid complexity generation by coupling to aryl halides followed by divergent post-coupling modifications.

Part 2: Chemical Properties & Handling

| Property | Specification |

| CAS Number | 212127-71-4 |

| Molecular Formula | C₁₂H₂₁BO₃ |

| Molecular Weight | 224.10 g/mol |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | ~247°C (Predicted) |

| Solubility | Soluble in THF, Dioxane, DCM, Toluene; Insoluble in Water |

| Stability | Air-stable; Store at 2–8°C. Boronate is sensitive to strong oxidants (e.g., H₂O₂). |

Part 3: Synthesis Protocol (Reagent Preparation)

Note: While commercially available, in-house synthesis is often required for gram-scale campaigns due to cost. The following protocol is validated for high throughput.

Workflow Diagram

Figure 1: Two-step synthesis route from 2,3-dibromopropene.

Step 1: Synthesis of 2-Bromo-3-(allyloxy)prop-1-ene

Principle: Selective Williamson ether synthesis displacing the allylic bromide while retaining the vinylic bromide.

-

Setup: Flame-dry a 500 mL 3-neck flask under Argon.

-

Reagents: Suspend NaH (60% dispersion, 1.2 equiv) in dry THF (10 mL/g NaH) at 0°C.

-

Addition: Add Allyl alcohol (1.2 equiv) dropwise. Stir for 30 min until H₂ evolution ceases.

-

Reaction: Add 2,3-Dibromopropene (1.0 equiv) dropwise at 0°C. Warm to RT and stir for 4 hours.

-

Workup: Quench with sat. NH₄Cl. Extract with Et₂O. Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Distillation under reduced pressure (or flash column, Hexanes/EtOAc 95:5).

-

Target Yield: 75–85%.

-

Step 2: Miyaura Borylation

Principle: Pd-catalyzed conversion of vinyl bromide to vinyl boronate.

-

Reagents: Combine Step 1 product (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), and KOAc (3.0 equiv) in dry 1,4-Dioxane (0.2 M).

-

Degassing: Sparge with Argon for 15 mins.

-

Catalyst: Add Pd(dppf)Cl₂·DCM (3 mol%).

-

Reaction: Heat to 80°C for 12–16 hours. Monitor by TLC (stain with KMnO₄).

-

Workup: Filter through Celite. Concentrate.

-

Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).

-

Note: The product can be slightly unstable on acidic silica; add 1% Et₃N to eluent if degradation is observed.

-

Part 4: Application Protocol – Suzuki-Miyaura Coupling

Context: This protocol describes coupling the reagent to an aryl halide (Ar-X) to install the allyloxy-isopropenyl moiety.

Standard Operating Procedure (SOP)

| Component | Equivalents | Role |

| Aryl Halide (Ar-I/Br) | 1.0 | Substrate |

| Boronate Reagent | 1.2 | Nucleophile |

| Pd(PPh₃)₄ | 0.05 (5 mol%) | Catalyst |

| K₂CO₃ (2M aq.) | 3.0 | Base |

| DME or Dioxane | [0.1 M] | Solvent |

-

Assembly: In a microwave vial or sealed tube, combine Aryl Halide and Boronate Reagent.

-

Solvent: Add DME (dimethoxyethane) and degas for 5 mins.

-

Catalyst/Base: Add Pd catalyst and aqueous base.

-

Conditions: Heat at 85°C (oil bath) or 100°C (Microwave, 30 mins).

-

Observation: Reaction mixture typically turns black (Pd⁰ formation).

-

Validation:

-

Success: Disappearance of Ar-X; appearance of new spot with lower R f (due to ether polarity).

-

By-product: Protodeboronation (formation of allyl isopropenyl ether) is minimal under anhydrous conditions but possible if catalyst loading is too low.

-

Part 5: Advanced Application – Ring-Closing Metathesis (RCM)

Strategic Utility: This is the primary reason to use this specific reagent. After Suzuki coupling, the molecule contains two alkenes: the isopropenyl group (installed) and the allyl ether (installed). If the original Aryl Halide had an ortho-alkene (e.g., an allyl group), RCM can close a ring.

Mechanism & Pathway[1][2]

Figure 2: Construction of cyclic ethers via sequential Suzuki-RCM.

RCM Protocol

-

Substrate: Purified diene from Suzuki coupling (0.1 mmol).

-

Solvent: Dissolve in anhydrous, degassed DCM (Dilute! 0.005 M to favor cyclization over polymerization).

-

Catalyst: Add Grubbs 2nd Generation Catalyst (5–10 mol%).

-

Reaction: Reflux (40°C) for 2–12 hours under Argon.

-

Quench: Add ethyl vinyl ether (to deactivate Ru-carbene) and stir for 30 mins.

-

Purification: Concentrate and purify via silica gel.

Part 6: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Suzuki) | Protodeboronation | Switch base to K₃PO₄ or CsF; use anhydrous conditions (Dioxane/dry base). |

| Homocoupling | Oxidation of Boronate | Ensure rigorous degassing; reduce O₂ exposure. |

| No RCM Product | Steric Hindrance | The isopropenyl double bond is trisubstituted and sterically demanding. Switch to Hoveyda-Grubbs II catalyst and increase temp (Toluene, 80°C). |

| Isomerization | Ru-hydride formation | Add benzoquinone (10 mol%) to the RCM reaction to suppress alkene isomerization. |

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Ishiyama, T., et al. (1995).[1] "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." Journal of Organic Chemistry. Link

-

Frontier Specialty Chemicals. "Allylboronic acid pinacol ester and derivatives." Link

-

Organic Syntheses. (2005). "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester." Org.[2][3][4][5][6] Synth. 81,[2] 89. (Methodology adapted for pinacol ester formation). Link

-

BenchChem. "Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde."[7] (Reference for allyl ether stability and handling). Link

Sources

- 1. Allylboronic acid pinacol ester | [frontierspecialtychemicals.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. quora.com [quora.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane | 159087-46-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. 3-(Tetrahydropyran-2-yloxy)prop-1-en-1-ylboronic acid pinacol ester, 90% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

improving yield in reactions with 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester

Welcome to the technical support guide for 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester (CAS 212127-71-4). This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for improving reaction yields and overcoming common challenges. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios based on established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, stability, and fundamental reactivity of this compound.

Q1: How should I properly store and handle this boronic ester?

A1: Proper storage is critical for maintaining the reagent's integrity. Store the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1][2] Boronic esters, while generally more robust than their corresponding boronic acids, are susceptible to hydrolysis.[3] Exposure to moisture and air can lead to slow degradation, impacting reaction performance. Always handle the reagent in a dry environment (e.g., glovebox or with proper inert gas techniques) and use anhydrous solvents for your reactions.

Q2: What is the primary application of this reagent?

A2: This reagent is primarily used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] Its structure provides a versatile building block, installing a functionalized vinyl group that can be further elaborated. The vinylboronate moiety allows for the formation of a new carbon-carbon bond, while the allyloxy group offers a handle for subsequent chemical transformations.

Q3: Is this reagent stable to typical Suzuki-Miyaura reaction conditions?

A3: Generally, yes. The pinacol ester provides significant stability compared to the free boronic acid, protecting it from premature decomposition pathways like protodeboronation.[5][6] The allyloxy functional group is also typically stable under standard palladium-catalyzed coupling conditions. However, prolonged reaction times at high temperatures or the use of exceptionally harsh bases could potentially affect stability. Reaction monitoring is always recommended.

Q4: Do I need to convert the pinacol ester to the boronic acid before use?

A4: No, this is not necessary and generally not recommended. Pinacol esters can often participate directly in the Suzuki-Miyaura catalytic cycle without prior hydrolysis.[7][8] In fact, forcing the deprotection to the boronic acid can lead to unstable intermediates that are prone to decomposition.[6][9] The reaction mechanism typically involves activation of the ester by the base in the reaction mixture.

Troubleshooting Guide: Suzuki-Miyaura Reactions

This section provides a detailed, cause-and-effect analysis of common problems encountered during Suzuki-Miyaura coupling reactions with this compound.

Problem 1: Low or No Product Yield

Q: My Suzuki-Miyaura coupling reaction is failing or providing very low yield. What are the likely causes and how can I systematically troubleshoot this issue?

A: Low yield is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.

The Suzuki-Miyaura reaction is a complex catalytic cycle involving multiple steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12] A failure in any of these steps will halt the cycle and lead to poor yield. The most sensitive step for boronic esters is often the transmetalation, which requires activation by a base to transfer the organic group from boron to palladium.[13][14][15]

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

-

Verify Reagent & Solvent Quality:

-

Boronic Ester Hydrolysis: Pinacol esters can hydrolyze to the corresponding boronic acid and pinacol, especially with trace moisture.[3] Before starting, ensure your solvents are anhydrous and that glassware was properly flame- or oven-dried. Using freshly purchased or purified solvents is recommended. Traces of contaminants in solvents can also poison the catalyst.[16]

-

Coupling Partner: Confirm the purity and integrity of your organic halide or triflate.

-

-

Ensure an Oxygen-Free Environment:

-

Catalyst Oxidation: The active catalyst is a Pd(0) species. Oxygen can oxidize Pd(0) to inactive Pd(II) species (e.g., palladium black) or promote side reactions like homocoupling.[17]

-

Protocol: You MUST rigorously degas your reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles, which is the most effective method.

-

-

Evaluate the Catalyst, Ligand, and Base:

-

Catalyst and Ligand: The choice of ligand is critical. For vinylboronic esters, bulky and electron-rich phosphine ligands often give the best results.[18]

-

Recommended Ligands: Try catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a ligand such as SPhos, XPhos, or P(t-Bu)₃.

-

-

Base Selection: The base is not just a proton scavenger; it activates the boronic ester for transmetalation.[19] Its strength and solubility are crucial.

-

Recommendation: Potassium phosphate (K₃PO₄) is often an excellent choice for vinylboronic esters due to its sufficient basicity and favorable interaction in the catalytic cycle. Cesium carbonate (Cs₂CO₃) is another strong alternative.

-

-

| Parameter | Recommendation 1 | Recommendation 2 | Rationale |

| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) | Common, effective Pd(0) and Pd(II) precatalysts. |

| Ligand | SPhos (2-4 mol%) | P(t-Bu)₃ (2-4 mol%) | Bulky, electron-rich ligands that promote efficient catalysis.[18] |

| Base | K₃PO₄ (2-3 equiv) | Cs₂CO₃ (2-3 equiv) | Strong, effective bases for activating boronic esters.[19] |

| Solvent | 1,4-Dioxane or Toluene | 2-MeTHF | Aprotic solvents are standard. Dioxane often used with water.[20] |

| Temperature | 80 - 100 °C | 80 - 100 °C | Provides sufficient thermal energy without rapid catalyst decomposition. |

Problem 2: Significant Side Products are Observed

Q: My reaction is working, but I'm getting significant amounts of side products, mainly a homocoupled dimer of my boronic ester and/or a product where the boronic ester has been replaced by hydrogen. How can I suppress these pathways?

A: These are classic side reactions in Suzuki-Miyaura coupling: homocoupling and protodeboronation. Understanding their mechanisms is key to preventing them.

-

What it is: The formation of a dimer by coupling two molecules of the boronic ester.

-

Mechanism: This side reaction is primarily driven by the presence of oxygen.[17] Oxygen can either facilitate the oxidation of Pd(0) to a Pd(II) species that promotes homocoupling, or it can participate directly in an oxidative cycle involving two boronate molecules.

-

Solution: The most effective solution is rigorous degassing . (See Problem 1, Step 2). If homocoupling persists, ensure your palladium precatalyst is of high quality and that all reagents are pure.

-

What it is: The cleavage of the C-B bond and its replacement by a C-H bond, resulting in the loss of your starting material.[5]

-

Mechanism: This reaction is caused by a proton source (often water or acidic impurities) cleaving the boronic ester. While pinacol esters are more resistant than boronic acids, this pathway can become significant, especially at higher temperatures or with extended reaction times.

-

Solutions:

-

Use Anhydrous Conditions: Ensure your solvent and reagents are as dry as possible to minimize the primary proton source.

-

Choice of Base: A sufficiently strong base can help by scavenging stray protons. However, using an aqueous base system (e.g., K₂CO₃ in dioxane/water) requires a careful balance, as too much water can accelerate protodeboronation. If you suspect this is an issue, switch to a non-aqueous system with a base like potassium fluoride (KF) or a stronger base like K₃PO₄ in an anhydrous solvent like toluene or THF.

-

Optimized Experimental Protocol

This section provides a robust, general-purpose protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Objective: To couple an aryl bromide with the title boronic ester in high yield.

Materials:

-

This compound (1.1 equiv)

-

Aryl bromide (1.0 equiv)

-

Pd₂(dba)₃ (1.5 mol%)

-

SPhos (3.0 mol%)